[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid synthesis pathway
[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of a plausible and efficient synthetic pathway for [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous bioactive compounds.[1][2][3][4][5] The pyrazole core is a key pharmacophore in several FDA-approved drugs, highlighting its therapeutic significance.[6] This document outlines the strategic design of the synthesis, provides detailed experimental protocols, and explains the chemical principles underpinning each step.
Strategic Overview of the Synthesis
The synthesis of the target molecule, [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid, is designed as a multi-step process commencing with the formation of a key pyrazole intermediate. The overall strategy involves the construction of the substituted pyrazole ethanol, its conversion to a more reactive species, introduction of the sulfur atom, and final elaboration to the desired acetic acid derivative.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed synthetic pathway for [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid.
Part 1: Synthesis of 2-(3-Methyl-1H-pyrazol-1-yl)ethanol
The initial step focuses on the N-alkylation of 3-methyl-1H-pyrazole with 2-chloroethanol. This reaction introduces the ethyl alcohol side chain at the N1 position of the pyrazole ring, a crucial building block for the subsequent steps.
Experimental Protocol
Materials:
-
3-Methyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Chloroethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 2-chloroethanol (1.1 equivalents) dropwise.
-
Let the reaction mixture warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(3-methyl-1H-pyrazol-1-yl)ethanol.[7]
Rationale and Mechanistic Insights: The reaction proceeds via a nucleophilic substitution mechanism. Sodium hydride, a strong base, deprotonates the N1 position of the pyrazole ring, forming a sodium pyrazolide salt. This pyrazolide anion is a potent nucleophile that subsequently attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion and forming the desired N-alkylated product. The choice of DMF as a solvent is due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophile.
Part 2: Synthesis of 1-(2-Chloroethyl)-3-methyl-1H-pyrazole
The conversion of the hydroxyl group of 2-(3-methyl-1H-pyrazol-1-yl)ethanol into a better leaving group, such as a chloride, is essential for the subsequent nucleophilic substitution with the thiol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[8][9][10]
Experimental Protocol
Materials:
-
2-(3-Methyl-1H-pyrazol-1-yl)ethanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(3-methyl-1H-pyrazol-1-yl)ethanol (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution. If desired, pyridine (1.2 equivalents) can be added to neutralize the HCl generated during the reaction.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 1-(2-chloroethyl)-3-methyl-1H-pyrazole, which can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography.
Rationale and Mechanistic Insights: The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate.[8][9] This intermediate is highly reactive, and in the presence of a nucleophile (chloride ion), it undergoes an Sₙ2 or Sₙi (internal nucleophilic substitution) reaction to yield the alkyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. The use of pyridine can facilitate the reaction by acting as a base to neutralize the generated HCl.
Part 3: Synthesis of [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid
The final step involves the formation of the thioether linkage and the introduction of the acetic acid moiety. A direct and efficient method is the reaction of 1-(2-chloroethyl)-3-methyl-1H-pyrazole with the sodium salt of thioglycolic acid.
Experimental Protocol
Materials:
-
1-(2-Chloroethyl)-3-methyl-1H-pyrazole
-
Thioglycolic acid[11]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, add thioglycolic acid (1.0 equivalent) to a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF at 0 °C. Stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of thioglycolic acid.
-
To this solution, add a solution of 1-(2-chloroethyl)-3-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction with water and acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain [2-(3-methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid.
Rationale and Mechanistic Insights: This reaction is a classic Williamson ether synthesis, adapted for a thioether. The sodium salt of thioglycolic acid is a strong nucleophile. The sulfur atom attacks the electrophilic carbon of the 1-(2-chloroethyl)-3-methyl-1H-pyrazole, displacing the chloride and forming the desired thioether linkage. The use of a strong base like sodium hydride ensures the complete deprotonation of both the carboxylic acid and the thiol group of thioglycolic acid, although the thiol is significantly more acidic and will be deprotonated first.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Expected) |
| 2-(3-Methyl-1H-pyrazol-1-yl)ethanol | C₆H₁₀N₂O | 126.16 | ¹H NMR: Signals for pyrazole protons, ethyl chain protons, and hydroxyl proton. IR: O-H stretching band. |
| 1-(2-Chloroethyl)-3-methyl-1H-pyrazole | C₆H₉ClN₂ | 144.60 | ¹H NMR: Disappearance of hydroxyl proton signal and shift of adjacent methylene protons. MS: Isotopic pattern for chlorine. |
| [2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid | C₈H₁₂N₂O₂S | 200.26 | ¹H NMR: Signals for pyrazole protons, two ethyl chains, and a carboxylic acid proton. IR: C=O and O-H stretching bands. |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
References
-
Vertex AI Search. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. 1
-
National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 2
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. 3
-
MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. 4
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. 5
-
Wikipedia. (n.d.). Thioester. Link
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. 12
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Link
-
Pearson. (2024). Hydrolysis of Thioesters Explained. Link
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Link
-
Wikipedia. (n.d.). Thiocarboxylic acid. Link
-
Google Patents. (n.d.). US5714629A - Process for the preparation of thioglycolic acid alkyl esters. Link
-
Thieme. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Link
-
ResearchGate. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Link
-
Whitesides Research Group. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Link
-
Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Link
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Link
-
National Institutes of Health. (n.d.). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Link
-
Growing Science. (2018). Current Chemistry Letters Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Link
-
IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Link
-
Wikipedia. (n.d.). Thioglycolic acid. Link
-
PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol Derivatives. Link
-
Google Patents. (n.d.). DE102005025971A1 - Preparation of thioglycolic acid. Link
-
MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Link
-
ACS Publications. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Link
-
Google Patents. (n.d.). US5023371A - Synthesis of thioglycolic acid. Link
-
National Institutes of Health. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Link
-
YouTube. (2018). Reaction of alcohols with thionyl chloride. Link
-
Sigma-Aldrich. (n.d.). 2-(3-Methyl-1H-pyrazol-1-yl)ethanol. Link
-
CP Lab Safety. (n.d.). 2-(3-Methyl-1H-pyrazol-1-yl)ethanol, 95% Purity, C6H10N2O, 1 gram. Link
-
ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Link
-
MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Link
-
Springer. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Link
-
AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Link
-
YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reactions with Thionyl Chlorides Part 8. Link
-
Filo. (2024). Alcohol react with thionyl chloride. Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Alcohol react with thionyl chloride | Filo [askfilo.com]
- 11. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 12. rjpbcs.com [rjpbcs.com]
